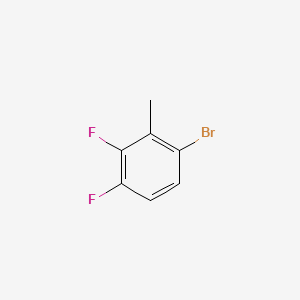

6-Bromo-2,3-difluorotoluene

Description

The exact mass of the compound 3,4-Difluoro-2-methylbromobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTCBTSPHSNDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478306 | |

| Record name | 3,4-difluoro-2-methylbromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-81-2 | |

| Record name | 3,4-difluoro-2-methylbromobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847502-81-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Bromo-2,3-difluorotoluene

Introduction: A Key Building Block in Modern Pharmaceuticals

6-Bromo-2,3-difluorotoluene, a halogenated aromatic compound, has emerged as a critical intermediate in the synthesis of advanced pharmaceutical agents. Its strategic placement of bromine and fluorine atoms on the toluene scaffold allows for a variety of subsequent chemical transformations, making it a valuable building block for medicinal chemists. The primary significance of this compound lies in its role as a key intermediate in the preparation of baloxavir marboxil, a novel antiviral drug used to treat influenza.[1] The unique electronic properties conferred by the fluorine atoms, combined with the reactivity of the bromine atom, make this compound a subject of considerable interest for researchers and professionals in drug development.

This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, with a focus on the underlying chemical principles and practical laboratory applications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling. The compound is a clear, colorless to pale yellow liquid at room temperature.[2]

| Property | Value | Source |

| CAS Number | 847502-81-2 | [2][3][4][5] |

| Molecular Formula | C₇H₅BrF₂ | [2][3][4][5] |

| Molecular Weight | 207.02 g/mol | [3][4][5] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [3][4] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Refractive Index | 1.5105 | [3] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Storage Temperature | 2-8°C | [3] |

Synthetic Methodologies: A Multi-step Approach to a Key Intermediate

Several synthetic routes to this compound have been reported, each with its own advantages and challenges. The most comprehensively documented method involves a multi-step synthesis starting from 2,3,4-trifluoronitrobenzene.[1] Other potential routes include the direct bromination of 2,3-difluorotoluene and the methylation of 1-bromo-3,4-difluorobenzene.[1]

Multi-step Synthesis from 2,3,4-Trifluoronitrobenzene

This synthetic pathway is notable for its controlled introduction of the required functional groups, leading to the desired isomer with high purity. The overall workflow is depicted in the diagram below.

Sources

- 1. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]

- 4. This compound CAS#: 847502-81-2 [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

6-Bromo-2,3-difluorotoluene chemical structure and IUPAC name.

An In-depth Technical Guide to 6-Bromo-2,3-difluorotoluene: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key halogenated intermediate in the fine chemicals industry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's chemical identity, physicochemical properties, synthetic pathways, and strategic applications, grounding all technical information in established scientific principles.

Core Chemical Identity: Structure and Nomenclature

This compound is a substituted aromatic compound featuring a toluene backbone with bromine and fluorine atoms at specific positions. This substitution pattern imparts unique reactivity and makes it a valuable building block in organic synthesis.

The definitive IUPAC name for this compound is 1-bromo-3,4-difluoro-2-methylbenzene [1]. The numbering of the benzene ring prioritizes the principal functional group (in this case, the methyl group of toluene), but for substituted benzenes, the substituents are typically listed alphabetically, and the numbering is chosen to give the substituents the lowest possible locants. The common name, this compound, is also widely used and accepted in commercial and research contexts.

Visualizing the Molecular Architecture

The structural arrangement of the atoms is critical to understanding the molecule's reactivity. The proximity of the fluorine and bromine atoms to the methyl group influences the electronic properties of the aromatic ring.

Caption: Chemical structure of 1-bromo-3,4-difluoro-2-methylbenzene.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis. The compound is a liquid at room temperature, appearing clear and colorless to pale yellow[1].

| Property | Value | Source |

| CAS Number | 847502-81-2 | [1][2][3] |

| Molecular Formula | C₇H₅BrF₂ | [1][2][3] |

| Molecular Weight | 207.02 g/mol | [2][3] |

| Form | Liquid | [1][2] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [2][4] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Refractive Index | 1.5065-1.5125 @ 20°C | [1] |

| Storage Temperature | 2-8°C | [2] |

| SMILES | CC1=C(Br)C=CC(F)=C1F | [1] |

Synthesis Pathway: A Multi-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A patented method outlines a robust pathway starting from 2,3,4-trifluoronitrobenzene[5]. This approach is strategically designed to install the required substituents in the correct positions.

Synthesis Workflow Diagram

Caption: Multi-step synthesis of this compound.

Detailed Experimental Protocol and Rationale

The following protocol is based on the synthetic route described in patent CN117049938A[5].

Step 1: Nucleophilic Aromatic Substitution

-

Objective: To introduce a two-carbon unit that will ultimately become the methyl group.

-

Protocol:

-

A solution of diethyl malonate and a strong base like sodium tert-butoxide is prepared in toluene at 0°C. The base deprotonates the diethyl malonate, forming a nucleophilic enolate.

-

This solution is added dropwise to a cooled solution of 2,3,4-trifluoronitrobenzene in toluene.

-

-

Causality: The nitro group is a powerful electron-withdrawing group, activating the aromatic ring towards nucleophilic substitution. The fluorine atom at position 4 (para to the nitro group) is the most activated and is displaced by the malonate nucleophile. The low temperature (0°C) helps to control the exothermicity of the reaction and minimize side products.

Step 2: Decarboxylation

-

Objective: To remove the two ester groups, leaving a single methyl group.

-

Protocol:

-

The product from Step 1, diethyl 2-(2,3-difluoro-6-nitrobenzene)malonate, is heated in the presence of concentrated sulfuric acid and water.

-

The reaction is typically run at 90-100°C for 10-12 hours.

-

-

Causality: The acidic conditions first hydrolyze the esters to carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO₂) to yield 1,2-difluoro-3-methyl-4-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Objective: To convert the nitro group into an amino group, which is a precursor for the Sandmeyer reaction.

-

Protocol:

-

The 1,2-difluoro-3-methyl-4-nitrobenzene is subjected to standard reduction conditions. Common methods include using iron powder in acidic medium (e.g., HCl/acetic acid) or catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst).

-

-

Causality: This is a classic transformation in aromatic chemistry. The resulting aniline (3,4-difluoro-2-methylaniline) is a versatile intermediate.

Step 4: Diazotization and Sandmeyer Reaction

-

Objective: To replace the amino group with a bromine atom.

-

Protocol:

-

The 3,4-difluoro-2-methylaniline is treated with sodium nitrite (NaNO₂) in a strong acid like hydrobromic acid (HBr) at low temperatures (0-5°C) to form an in-situ diazonium salt.

-

This diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).

-

-

Causality: The diazonium salt is a highly reactive intermediate and an excellent leaving group (N₂ gas). The copper(I) catalyst facilitates the substitution of the diazonium group with a bromide ion from the HBr, yielding the final product, this compound. This is a classic Sandmeyer reaction, a reliable method for introducing halogens onto an aromatic ring.

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate[6]. Its value lies in its trifunctional nature:

-

The Bromo Group: Acts as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). This allows for the facile introduction of complex organic fragments.

-

The Fluoro Groups: The presence of fluorine atoms can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a final drug molecule. They are often sought-after substituents in modern medicinal chemistry.

-

The Methyl Group: Can be a site for further functionalization (e.g., benzylic bromination followed by substitution) or can serve as a simple steric and electronic modulator.

Exemplary Protocol: Suzuki Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki cross-coupling reaction, a common next step for a molecule like this compound.

-

Objective: To couple this compound with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.

-

Protocol:

-

System Setup: In an oven-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv).

-

Reagent Addition: Add a suitable solvent (e.g., a 3:1 mixture of dioxane and water) followed by a base, typically 2M aqueous sodium carbonate (Na₂CO₃) (3.0 equiv).

-

Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS. The disappearance of the starting bromide indicates completion.

-

Workup & Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

-

Self-Validation: The progress can be tracked by comparing the TLC spots of the reaction mixture against the starting materials. A new, more non-polar spot should appear. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction will show the disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Hazards: It is classified as an irritant[3]. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C[2].

Conclusion

This compound, or 1-bromo-3,4-difluoro-2-methylbenzene, is a strategically important chemical intermediate. Its synthesis, though multi-stepped, is well-established, yielding a molecule primed for diversification. The presence of orthogonal reactive sites—the bromo group for cross-coupling and the fluoro-substituted ring for modulating physicochemical properties—makes it a highly valuable building block for medicinal chemists and material scientists aiming to construct complex and high-value molecules.

References

- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.

-

2-Bromo-3,6-difluorotoluene | C7H5BrF2 | CID 50998403. PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 1. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]

- 3. 847502-81-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound CAS#: 847502-81-2 [m.chemicalbook.com]

- 5. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 6. This compound [myskinrecipes.com]

An In-depth Technical Guide to 6-Bromo-2,3-difluorotoluene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 6-Bromo-2,3-difluorotoluene, a key chemical intermediate in modern pharmaceutical manufacturing. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical properties of the compound, provides detailed experimental protocols for its synthesis and characterization, and discusses its significant role in the production of antiviral therapeutics.

Introduction: A Key Building Block for Antiviral Therapy

This compound (CAS No. 847502-81-2) has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic importance is primarily linked to its role as a key intermediate in the preparation of Baloxavir marboxil, a novel anti-influenza drug.[1][2][3] Baloxavir marboxil functions by inhibiting the cap-dependent endonuclease of the influenza virus, a mechanism distinct from previously established antiviral drugs, making it effective against a wide range of influenza A and B strains.[2] The unique arrangement of bromo- and fluoro-substituents on the toluene scaffold provides a versatile platform for subsequent chemical modifications, making a thorough understanding of its properties and synthesis essential for process optimization and development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[4] Its core identification and physical characteristics are summarized in the table below. It is important to note that while experimentally determined values for some properties are available, others, such as boiling point and density, are often reported as predicted values in commercial databases.

| Property | Value | Source(s) |

| CAS Number | 847502-81-2 | [4][5][6] |

| Molecular Formula | C₇H₅BrF₂ | [4][5] |

| Molecular Weight | 207.02 g/mol | [5][6] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [5][6] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Refractive Index | 1.5065 - 1.5125 (@ 20°C) | [4] |

| Storage Temperature | 2-8°C | [5] |

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is governed by the interplay of its functional groups: the bromo-substituent, the two fluorine atoms, and the methyl group on the aromatic ring.

Reactivity at the C-Br Bond

The carbon-bromine bond is the primary site for transformations such as cross-coupling reactions and metallation.

-

Palladium-Catalyzed Cross-Coupling: The bromo group serves as an excellent leaving group for reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electron-withdrawing nature of the two adjacent fluorine atoms can influence the oxidative addition step at the palladium catalyst, a key mechanistic event. This electronic effect can make the C-Br bond more susceptible to oxidative addition compared to non-fluorinated bromoarenes.

-

Grignard and Organolithium Formation: The formation of a Grignard reagent (R-MgBr) or an organolithium species (R-Li) via metal-halogen exchange is a plausible pathway for creating a nucleophilic carbon center. However, the ortho-fluoro substituent introduces a potential complication: the risk of benzyne formation via elimination if a strong, sterically hindered base is used. Careful selection of reaction conditions (low temperature, appropriate organometallic reagent) is critical to favor simple metal-halogen exchange.

Influence of Substituents on the Aromatic Ring

The fluorine and methyl groups modulate the electron density and steric environment of the benzene ring.

-

Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic aromatic substitution. Conversely, the methyl group is weakly activating through an electron-donating inductive effect (+I) and hyperconjugation. The combined effect results in a relatively electron-poor aromatic system.

-

Directing Effects: For any potential electrophilic substitution reactions, the directing effects of the substituents would need to be considered. However, the primary utility of this molecule lies in the reactivity of the C-Br bond rather than further substitution on the ring.

A diagram illustrating the key reactive sites and electronic influences is presented below.

Caption: Key reactive sites and electronic effects on this compound.

Synthesis and Purification

The most well-documented synthesis of this compound proceeds from 3,4-difluoro-2-methylaniline via a Sandmeyer-type diazotization and bromination reaction.[7] This method provides good yields and high selectivity, making it suitable for industrial production.[7]

Synthesis Workflow

The synthesis is a robust, multi-step process that begins with commercially available precursors and culminates in the desired product after purification.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent CN117049938A.[7]

Materials:

-

3,4-Difluoro-2-methylaniline (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, charge 3,4-difluoro-2-methylaniline (e.g., 0.5 kg, 3.49 mol), water (2.5 kg), and 48% hydrobromic acid (2.26 kg).

-

Diazotization: Cool the stirred mixture to 0°C using an ice-salt bath. Prepare a solution of sodium nitrite (0.29 kg, 4.2 mol) in water and add it portion-wise to the reaction mixture, ensuring the internal temperature is maintained at or below 5°C. Stir the resulting mixture for 1 hour at 0-5°C.

-

Sandmeyer Reaction: To the cold diazonium salt solution, add cuprous bromide (0.526 kg, 3.66 mol) in portions. The addition may be exothermic; control the rate to maintain the temperature. After the addition is complete, allow the reaction to stir and slowly warm to room temperature.

-

Workup: Once the reaction is complete (monitored by TLC or GC), add ethyl acetate (5 L) to the mixture. Stir vigorously, then transfer to a separatory funnel. Separate the aqueous and organic layers.

-

Extraction and Drying: Extract the aqueous layer with additional ethyl acetate. Combine all organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to remove the solvent. The resulting crude oil is then purified by vacuum distillation to yield pure this compound (reported yield: ~90%).[7]

Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below is an analysis of the expected spectroscopic data.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint for the molecule. The data reported in the literature is: ¹H NMR (400MHz, CDCl₃) δ 7.36-7.42 (m, 1H), 7.19 (dd, 1H), 2.22 (s, 3H) ppm .[7]

-

δ 7.36-7.42 (m, 1H): This multiplet corresponds to the aromatic proton at the C4 position. It appears as a multiplet due to coupling with the adjacent proton at C5 (³JHH) and the fluorine atoms at C2 and C3 (⁴JHF and ³JHF, respectively).

-

δ 7.19 (dd, 1H): This doublet of doublets represents the aromatic proton at the C5 position. The primary splitting is from the vicinal proton at C4 (³JHH), and the secondary splitting is from the meta-fluorine at C3 (⁴JHF).

-

δ 2.22 (s, 3H): This singlet with an integration of 3H is characteristic of the methyl (CH₃) group protons. It is a singlet because there are no adjacent protons to couple with.

¹³C and ¹⁹F NMR Spectroscopy (Predicted)

-

¹³C NMR: Seven distinct signals are expected. The carbon attached to bromine (C6) would be shifted upfield relative to benzene (around 110-120 ppm). The carbons attached to fluorine (C2, C3) will show large C-F coupling constants (¹JCF ≈ 240-250 Hz) and appear significantly downfield. The methyl carbon will be a sharp signal around 15-20 ppm.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as complex multiplets due to F-F and F-H coupling.

Protocol for Sample Preparation for Analysis

For NMR Spectroscopy:

-

Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Mix thoroughly until the sample is fully dissolved.

-

Transfer the solution into a clean NMR tube using a pipette.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

For GC-MS Analysis:

-

Prepare a dilute stock solution of the sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Transfer the final solution to a GC vial.

-

Crimp or cap the vial and place it in the autosampler tray for injection.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on data from closely related compounds, such as other bromofluorotoluenes and bromofluorobenzaldehydes.[8][9][10][11]

-

Hazard Identification: Assumed to be an irritant. May cause skin, eye, and respiratory system irritation.[8][10] Some related compounds are classified as flammable liquids.[9]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side-shields or chemical goggles.

-

Skin and Body Protection: Wear a standard laboratory coat.

-

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. In all cases of exposure, seek medical attention.

-

Conclusion

This compound is a high-value intermediate whose utility is firmly established in the pharmaceutical industry, particularly for the synthesis of the antiviral agent Baloxavir marboxil. Its synthesis via the Sandmeyer reaction of 3,4-difluoro-2-methylaniline is efficient and scalable. A deep understanding of its chemical reactivity, driven by the interplay of its bromo and fluoro substituents, is crucial for its effective use in complex synthetic routes. Adherence to strict safety protocols, based on the known hazards of analogous compounds, is mandatory for its handling and use in a research or manufacturing setting.

References

- Preparation method of 6-bromo-2, 3-difluorotoluene. CN117049938A.

- This compound CAS#: 847502-81-2. ChemicalBook.

- Synthesis method of baroxavir pivoxil intermediate. CN112812095A.

- This compound. ChemicalBook.

- This compound, 95%. Thermo Scientific Chemicals.

- Solid state forms of baloxavir marboxil. WO2020181025A1.

- Improved Synthetic Process of Baloxavir Marboxil Intermediate 3-Benzyloxy-4-oxo-4 H -pyran-2-carboxylic Acid.

- Review of the Patent Literature: Synthesis and Final Forms of Antiviral Drugs Tecovirimat and Baloxavir Marboxil.

- † 1H-NMR and 13C-NMR Spectra.

- SAFETY D

- Fast and Efficient Synthesis of Racemic Baloxavir Catalyzed by Strong Solid Acid under Microwave Conditions. MDPI.

- Vacuum distill

- Supporting Inform

- This compound | 847502-81-2. ChemicalBook.

- SAFETY D

- 6-BROMO-2,3-DIFLUOROBENZALDEHYDE (CAS No. 360576-04-1) SDS. Guidechem.

- NMR Spectra and Molecular Structure.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- 2-Bromo-3,6-difluorotoluene | C7H5BrF2 | CID 50998403. PubChem.

- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. KR20100083131A.

- Methods of removing impurities from alkyl bromides during distillation and distillate produced therein. US8492598B2.

- SAFETY D

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

- This compound, 95% 1 g. Thermo Scientific Chemicals.

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- 3-Bromo-2, 6-difluorotoluene, min 97%, 100 grams.

- Safety D

- Purifying alkyl halides. US2458819A.

- P-BROMOTOLUENE. CAMEO Chemicals - NOAA.

- 6.

- 15.6b Interpreting NMR Example 2. Organic Chemistry - YouTube.

- 4-Bromo-2,6-difluoroaniline synthesis. ChemicalBook.

- Transition‐Metal‐Free Coupling of Polyfluorinated Arenes and Functionalized, Masked Aryl Nucleophiles. PMC - NIH.

- O-BROMOTOLUENE. CAMEO Chemicals - NOAA.

- (3,3-difluoroallyl)trimethylsilane. Organic Syntheses Procedure.

- Fine Vacuum Distill

- Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.

- An In-depth Technical Guide to the Synthesis of 2,6-Difluorotoluene. Benchchem.

- α-Bromo-2,6-difluorotoluene, 97%. Thermo Scientific.

Sources

- 1. CN112812095A - Synthesis method of baroxavir pivoxil intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. H32941.06 [thermofisher.com]

- 5. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]

- 6. This compound CAS#: 847502-81-2 [m.chemicalbook.com]

- 7. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. P-BROMOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. O-BROMOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 6-Bromo-2,3-difluorotoluene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Bromo-2,3-difluorotoluene, a key halogenated intermediate. We will delve into its chemical identity, synthesis protocols with mechanistic insights, spectrochemical characterization, and its pivotal role as a building block in modern medicinal chemistry, supported by authoritative references.

Core Chemical Identity

This compound is a substituted aromatic compound whose structure is foundational for accessing more complex molecular architectures. Its physical and chemical properties are dictated by the interplay of the electron-withdrawing fluorine atoms, the reactive bromine atom, and the methyl group on the benzene ring.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Source(s) |

| CAS Number | 847502-81-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₅BrF₂ | [1][2][3][4] |

| Molecular Weight | 207.02 g/mol | [1][2][4] |

| IUPAC Name | 1-bromo-3,4-difluoro-2-methylbenzene | [3] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Storage Temperature | 2-8°C |

Synthesis and Mechanistic Rationale

The preparation of this compound is a multi-step process culminating in a classic Sandmeyer reaction. This synthetic route is notable for its high yield and industrial applicability, avoiding hazardous low-temperature conditions required by alternative methods.[6] The overall strategy begins with a commercially available trifluoronitrobenzene and builds the target molecule through a series of controlled transformations.

Overall Synthesis Pathway

The synthesis can be visualized as a four-stage process, starting from 2,3,4-trifluoronitrobenzene.

Caption: Four-step synthesis of this compound.

Key Step: The Sandmeyer Reaction

The final and most critical transformation is the conversion of the aromatic amine (3,4-Difluoro-2-methylaniline) into the target aryl bromide. This is achieved via a Sandmeyer reaction, a robust and reliable method for introducing a halide into an aromatic ring.[7][8][9]

The reaction proceeds via a free-radical mechanism. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide catalyst. The copper(I) species initiates a single-electron transfer to the diazonium salt, leading to the extrusion of nitrogen gas (a thermodynamically favorable process) and the formation of an aryl radical.[7][10] This radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[10]

Caption: Versatility of this compound in cross-coupling.

Case Study: Synthesis of Baloxavir Marboxil

A prominent application of this compound is its use as a key intermediate in the synthesis of Baloxavir Marboxil. [6]Baloxavir Marboxil is an antiviral medication for treating influenza, which acts as a selective inhibitor of the influenza virus cap-dependent endonuclease. The difluorotoluene moiety is a critical component of the final active pharmaceutical ingredient (API), and this synthetic intermediate provides an efficient entry point for its construction.

Safety and Handling

As with all halogenated organic compounds, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid contact with skin and eyes and avoid breathing vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Fire Safety: This compound is a flammable liquid. Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinguishing.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound, highlighting its synthesis, characterization, and critical role in the development of pharmaceuticals. Its well-defined reactivity and strategic importance make it a valuable tool for medicinal chemists and process development scientists.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Sandmeyer Reaction. Retrieved from [Link]

- He, K., et al. (2023). Preparation method of this compound. Chinese Patent CN117049938A.

-

Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

† 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

-

ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

-

NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

Sources

- 1. 847502-81-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound CAS#: 847502-81-2 [chemicalbook.com]

- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]

- 5. This compound | 847502-81-2 [chemicalbook.com]

- 6. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 7. byjus.com [byjus.com]

- 8. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

Introduction: The Significance of 6-Bromo-2,3-difluorotoluene in Drug Discovery

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 6-Bromo-2,3-difluorotoluene for Pharmaceutical Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (CAS No. 847502-81-2), a critical building block in modern medicinal chemistry. We will delve into its physicochemical properties, pivotal applications, commercial landscape, and best practices for procurement and handling, ensuring scientific integrity and operational excellence in your research endeavors.

This compound is a substituted aromatic compound whose structural motifs—a bromine atom and two fluorine atoms on a toluene backbone—make it a highly versatile intermediate in organic synthesis. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, such as cross-coupling reactions and nucleophilic substitutions.

Its most notable application to date is as a key intermediate in the synthesis of Baloxavir marboxil, a selective inhibitor of the influenza virus cap-dependent endonuclease.[1] The drug has demonstrated therapeutic activity against both influenza A and B virus strains, including those resistant to existing antiviral agents.[1] This prominent role underscores the importance of a stable and high-quality supply chain for this compound for pharmaceutical companies engaged in antiviral research and manufacturing.

Physicochemical Properties and Specifications

Understanding the fundamental properties of a starting material is paramount for reaction optimization and safety. This compound is typically supplied as a liquid, ranging from clear colorless to pale yellow.[2]

| Property | Value | Source |

| CAS Number | 847502-81-2 | [2][3][4][5] |

| Molecular Formula | C₇H₅BrF₂ | [2][3][4] |

| Molecular Weight | 207.02 g/mol | [3][4] |

| IUPAC Name | 1-bromo-3,4-difluoro-2-methylbenzene | [2] |

| Appearance | Clear colorless to pale yellow liquid | [2] |

| Purity (Typical) | ≥94.0% to 95% (by GC) | [2][4] |

| Refractive Index | 1.5065-1.5125 @ 20°C | [2] |

Note: These values are typical and may vary slightly between suppliers. Always refer to the supplier-specific Certificate of Analysis (CoA) for precise data.

Application Profile: A Key Intermediate for Baloxavir Marboxil

The synthesis of complex active pharmaceutical ingredients (APIs) like Baloxavir marboxil relies on a meticulously planned synthetic route. This compound serves as a foundational building block in this process. A patented method highlights its role, detailing a multi-step synthesis that culminates in this key intermediate, which is then further elaborated to produce the final drug substance.[1]

The diagram below illustrates a high-level overview of the synthetic pathway described in the patent literature, emphasizing the critical position of this compound.

Caption: Synthetic pathway overview for Baloxavir marboxil.[1]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity specifications, lead time, and cost. Below is a comparative summary of prominent suppliers.

| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |

| Thermo Scientific (Alfa Aesar) | 95% | 1 g, 5 g | $293.65 for 5 g |

| ChemUniverse | 95% | 1 g, Bulk Quote | $71.00 for 1 g |

| Matrix Scientific | N/A | 1 g, 5 g, 25 g | $55/1g, $182/5g, $681/25g |

| J & K SCIENTIFIC LTD. | N/A | Contact for details | Contact for details |

| Wuhan Chemwish Technology | N/A | Contact for details | Contact for details |

| Shanghai Longsheng Chemical | N/A | Contact for details | Contact for details |

Disclaimer: Pricing and availability are subject to change. The prices listed are for reference only and were accurate at the time of the last search.[2][4][5] Always contact the supplier for a current quote and lead time.

Procurement and Supplier Qualification Workflow

For drug development professionals, sourcing a critical raw material involves more than just placing an order. A robust qualification process is essential to ensure consistency, quality, and regulatory compliance.

Step-by-Step Supplier Qualification Protocol:

-

Initial Screening: Identify potential suppliers based on catalog listings, industry databases (e.g., ChemicalBook), and literature.[3]

-

Request for Information (RFI): Contact shortlisted suppliers to request a quote, typical Certificate of Analysis (CoA), and Safety Data Sheet (SDS).

-

Technical Evaluation:

-

Sample Testing: Procure a small sample quantity for in-house analytical verification. Confirm identity (e.g., via NMR, MS) and purity (e.g., via GC, HPLC).

-

Supplier Audit (for bulk quantities): For large-scale or GMP requirements, a remote or on-site audit may be necessary to evaluate the supplier's quality management system (QMS).

-

Final Selection & Onboarding: Select the supplier that best meets the technical, quality, and commercial requirements.

The following diagram outlines this logical workflow for qualifying a new chemical supplier.

Caption: Workflow for qualifying a chemical supplier.

Safety, Handling, and Storage

As with any brominated and fluorinated aromatic compound, proper handling of this compound is crucial. While a specific SDS for this exact compound is best obtained directly from the supplier, general safety precautions for this class of chemicals apply.

Core Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the material in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6][7]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal. Avoid letting the product enter drains.[6][7]

-

Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, CO₂, foam).[6][7]

Storage Recommendations:

-

Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[6][7]

-

Atmosphere: For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen, argon) is recommended. Some related compounds suggest keeping them in a dark place.

Conclusion

This compound is a commercially accessible and strategically important building block for the pharmaceutical industry, particularly in the synthesis of novel antiviral agents like Baloxavir marboxil. Researchers and drug development professionals can reliably source this compound from various global suppliers. By implementing a rigorous supplier qualification workflow and adhering to strict safety and handling protocols, organizations can ensure the quality and consistency of their research and manufacturing outputs. The continued availability of such key intermediates is vital for the ongoing discovery and development of next-generation therapeutics.

References

-

ChemUniverse. this compound [P60658].[Link]

-

Orion Cientific. 6-Bromo-2,3-Difluorotoluene , Package: 25g , Laibo Chem.[Link]

- Google Patents.CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.

Sources

- 1. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 2. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 847502-81-2 [chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 847502-81-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 6-Bromo-2,3-difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of 6-bromo-2,3-difluorotoluene (CAS No. 847502-81-2)[1][2][3][4], a key halogenated aromatic intermediate in the synthesis of pharmaceuticals and other advanced materials. In the absence of a complete, publicly available dataset for this specific compound, this guide leverages expert analysis and spectral data from the closely related analogue, 1-bromo-2,3-difluorobenzene[5], to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, offering insights into the structural elucidation of this and similar molecules.

Introduction to this compound

This compound is a substituted toluene molecule with the chemical formula C₇H₅BrF₂ and a molecular weight of 207.02 g/mol .[1][2] Its structure, featuring a bromine atom and two fluorine atoms on the benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for selective functionalization, making it a valuable precursor in the development of novel active pharmaceutical ingredients (APIs) and other complex organic molecules. Accurate characterization of this compound is paramount for its effective use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for a complete assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the methyl group and the two aromatic protons. The chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents. The electron-withdrawing fluorine and bromine atoms will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constants (J) Hz |

| ~7.2-7.4 | Multiplet | Aromatic CH (H-4) | J(H-F), J(H-H) |

| ~7.0-7.2 | Multiplet | Aromatic CH (H-5) | J(H-F), J(H-H) |

| ~2.3 | Singlet | Methyl (CH₃) | N/A |

Solvent: CDCl₃, Frequency: 400 MHz

The aromatic protons will likely appear as complex multiplets due to coupling with each other (ortho-coupling) and with the fluorine atoms on the ring. The methyl protons are expected to be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the electronegative fluorine and bromine atoms will be significantly affected. The carbon-fluorine couplings will be observable as doublets or doublets of doublets.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Predicted C-F Coupling |

| ~150 (dd) | C-F (C-2) | ¹J(C-F), ²J(C-F) |

| ~148 (dd) | C-F (C-3) | ¹J(C-F), ²J(C-F) |

| ~128 | Aromatic CH (C-5) | |

| ~125 | Aromatic CH (C-4) | |

| ~115 (d) | C-Br (C-6) | |

| ~110 | C-CH₃ (C-1) | |

| ~15 | Methyl (CH₃) |

Solvent: CDCl₃

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other and with the aromatic protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -130 to -135 | Multiplet | F-2 |

| ~ -135 to -140 | Multiplet | F-3 |

Reference: CCl₃F at 0 ppm

Experimental Protocol for NMR Spectroscopy

A sample of this compound (approximately 10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) to a volume of about 0.6 mL. The solution is then transferred to a 5 mm NMR tube. Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for aromatic C-H, C-C, C-F, and C-Br bonds, as well as aliphatic C-H bonds of the methyl group.

Table 4: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2980-2850 | Weak-Medium | Aliphatic C-H Stretch (CH₃) |

| 1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| 1300-1000 | Strong | C-F Stretch |

| 700-500 | Medium-Strong | C-Br Stretch |

Experimental Protocol for IR Spectroscopy

A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin liquid film. The plates are mounted in a sample holder and the IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is a common technique.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.02 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, at m/z 206 and 208.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 206, 208 | [C₇H₅BrF₂]⁺ (Molecular Ion) |

| 127 | [C₇H₅F₂]⁺ (Loss of Br) |

| 91 | [C₇H₅]⁺ (Tropylium ion) |

Experimental Protocol for Mass Spectrometry

A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of electrons (typically at 70 eV). The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion to generate the mass spectrum.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

References

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Starlite Catalysts Pvt. Ltd. 3-Bromo-2, 6-difluorotoluene, min 97%, 100 grams. [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds [Video]. YouTube. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

Sources

- 1. 847502-81-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. This compound CAS#: 847502-81-2 [m.chemicalbook.com]

- 3. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]

- 5. 1-Bromo-2,3-difluorobenzene | 38573-88-5 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-2,3-difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3-difluorotoluene is a halogenated aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine and fluorine atoms on the toluene ring imparts unique physicochemical properties that can influence its reactivity, solubility, and stability. A thorough understanding of these characteristics is paramount for its effective utilization in drug discovery, process development, and formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₂ | [1] |

| Molecular Weight | 207.02 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [2] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.5105 | [2] |

| Storage Temperature | 2-8°C | [2] |

Part 1: Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in drug development, as well as its handling and formulation. Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to exhibit good solubility in organic solvents and poor solubility in water.[3][4]

Predicted Solubility in Common Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble / Very Slightly Soluble | As a hydrophobic molecule, it does not interact favorably with polar water molecules.[3] |

| Methanol | High | Soluble | The methyl group and the aromatic ring can interact with the alkyl chain of methanol. |

| Ethanol | High | Soluble | Similar to methanol, favorable interactions are expected. |

| Isopropanol | Medium | Soluble | The larger alkyl group of isopropanol enhances its ability to dissolve nonpolar compounds. |

| Acetonitrile | Medium | Soluble | Its polarity is suitable for dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | High | Soluble | A powerful aprotic solvent capable of dissolving many nonpolar and polar compounds. |

| Dimethylformamide (DMF) | High | Soluble | Another versatile aprotic solvent. |

| Tetrahydrofuran (THF) | Medium | Soluble | A common ether solvent for organic reactions. |

| Dichloromethane (DCM) | Low | Very Soluble | A nonpolar solvent that readily dissolves other nonpolar compounds. |

| Chloroform | Low | Very Soluble | Similar to DCM, it is an excellent solvent for nonpolar substances. |

| Ethyl Acetate | Medium | Soluble | A moderately polar solvent with good solvating power for a range of compounds. |

| Acetone | Medium | Soluble | A common laboratory solvent with good dissolving capabilities. |

| Toluene | Low | Very Soluble | The structural similarity ("like dissolves like") ensures high solubility. |

| Hexane | Low | Soluble | A nonpolar alkane solvent. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methods for determining the solubility of chemical substances.[7]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Gas Chromatography (GC) system with FID or MS detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The excess solid should be visible.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC-UV or GC-FID/MS method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L.

Caption: Workflow for experimental solubility determination.

Part 2: Stability Profile and Degradation Pathways

The chemical stability of this compound is a critical factor for its storage, handling, and application. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9]

Predicted Stability and Potential Degradation Pathways

-

Hydrolysis: Aryl halides are generally resistant to hydrolysis under neutral conditions.[10] However, under forcing acidic or basic conditions, and at elevated temperatures, hydrolysis of the C-Br bond to form 2,3-difluoro-6-methylphenol is a possibility. The C-F bonds are significantly stronger and less likely to undergo hydrolysis.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage.[11] Exposure to UV light may induce homolytic cleavage of the C-Br bond, leading to the formation of radical species that can subsequently react to form various degradation products.

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of the C-Br and C-F bonds, as well as the degradation of the aromatic ring. The exact decomposition products will depend on the temperature and the presence of oxygen.[12][13]

-

Oxidative Degradation: While generally stable to oxidation, strong oxidizing agents could potentially lead to the formation of phenolic or ring-opened products.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[8][14]

Objective: To identify the potential degradation products and degradation pathways of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS or GC-MS system

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid or solution sample to dry heat in an oven (e.g., 80-100°C).

-

Photodegradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS or GC-MS method to separate and identify the parent compound and any degradation products.

Caption: Workflow for forced degradation studies.

Part 3: Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of this compound and its potential impurities or degradants.

Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method with UV detection is the recommended approach for the analysis of this compound.

Rationale:

-

Specificity: HPLC can effectively separate the analyte from its impurities and degradation products.

-

Sensitivity: UV detection provides good sensitivity for aromatic compounds.

-

Versatility: The method can be adapted for both purity and stability testing.

Protocol for HPLC Method Development

Objective: To develop a stability-indicating HPLC method for the analysis of this compound.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

Initial Conditions:

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. Fluorinated phases can also be explored for potentially better selectivity.[7]

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid) is recommended.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax), likely in the range of 210-280 nm.

-

Injection Volume: 10 µL.

Method Development Strategy:

-

Initial Screening: Analyze a standard solution of this compound using the initial conditions.

-

Gradient Optimization: Adjust the gradient profile to achieve a good peak shape and a reasonable retention time for the parent compound.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to assess the method's ability to separate the parent peak from all degradation products.

-

Method Refinement: If co-elution is observed, further optimize the mobile phase composition (e.g., change the organic modifier to methanol), pH, or select a different column chemistry.

-

Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: Decision tree for HPLC method development.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the provided predictions, based on the behavior of analogous structures, and the detailed experimental protocols offer a robust starting point for researchers, scientists, and drug development professionals. The successful application of these methodologies will enable a thorough characterization of this compound, facilitating its effective and safe use in the advancement of new chemical entities.

References

-

Solubility of Things. (n.d.). Bromobenzene. [Link]

-

Chemeo. (n.d.). Bromobenzene (C6H5Br) properties. [Link]

-

ChemBK. (n.d.). Bromobenzene. [Link]

-

European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases. [Link]

-

LibreTexts Chemistry. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. [Link]

-

National Center for Biotechnology Information. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks. [Link]

- Google Patents. (n.d.). US2819319A - Production of alcohols by hydrolysis of alkyl bromides.

-

National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

-

ACS Publications. (n.d.). Kinetics of aryl halide hydrolysis using isothermal and temperature-programmed reaction analyses. [Link]

-

ResearchGate. (n.d.). Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine. [Link]

-

National Center for Biotechnology Information. (n.d.). Microbial breakdown of halogenated aromatic pesticides and related compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

-

Purdue University. (n.d.). Fluorine Safety. [Link]

-

ResearchGate. (n.d.). Are alkyl bromides susceptible to hydrolysis?. [Link]

-

National Center for Biotechnology Information. (n.d.). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

ResearchGate. (n.d.). HPLC analysis (UV) after [ 18 F]fluorination of 1. HPLC condition: 1.0.... [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

-

ACS Publications. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

-

Semantic Scholar. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. [Link]

-

Royal Society of Chemistry. (2007). An alternative method for the regio- and stereoselective bromination of alkenes , alkynes , toluene derivatives and ketones using a bromide/bromate co.... [Link]

-

Wikipedia. (n.d.). Thermal decomposition. [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study. [Link]

-

LECO. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. [Link]

-

ResearchGate. (n.d.). GC-MS and HPLC analyses of o-substituted toluenes:(a) GC-MS chromatogram of RLYF/I401P + 2-Br. [Link]

-

PubChem. (n.d.). 2,3-Difluorotoluene. [Link]

-

Quora. (2017). Why do haloalkanes dissolve in organic solvents?. [Link]

-

Brainly.in. (2023). give reason :ortho and para halotoluenes can be seperated easily. [Link]

-

Nature. (2022). Thermal catalytic device for toluene decomposition via direct heating. [Link]

-

YouTube. (2014). ES: The Solubility of the Halogens. [Link]

-

ASTM International. (n.d.). Standard Test Method for - Analysis of Toluene by Capillary Column Gas Chromatography1. [Link]

-

Chemistry LibreTexts. (2019). 4.4 Solubility. [Link]

-

Thermo Fisher Scientific. (n.d.). α-Bromo-2,6-difluorotoluene, 97%. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. This compound, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound CAS#: 847502-81-2 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webqc.org [webqc.org]

- 6. chembk.com [chembk.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. savemyexams.com [savemyexams.com]

- 11. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 13. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

A Senior Application Scientist's Guide to 6-Bromo-2,3-difluorotoluene: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery, agrochemicals, and materials science. Fluorinated building blocks are thus indispensable tools for the synthetic chemist. This technical guide provides an in-depth analysis of 6-Bromo-2,3-difluorotoluene, a trifunctional scaffold offering orthogonal reactivity at three distinct positions. We will explore its core applications in palladium-catalyzed cross-coupling reactions and its role as a precursor to complex fluorinated heterocyclic systems. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of this compound

This compound (CAS No: 847502-81-2) is a substituted aromatic compound whose structure is primed for sequential and selective functionalization.[1] Its utility is derived from the distinct reactivity of its three key features:

-

The Bromine Atom: Serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

-

The Vicinal Fluorine Atoms: These electron-withdrawing groups modulate the electronic properties of the aromatic ring, influencing reactivity and providing sites for potential nucleophilic aromatic substitution (SNAr) under specific conditions.[2][3] More importantly, they impart unique physicochemical properties to the final products, such as increased metabolic stability and enhanced binding affinity.[4]

-

The Methyl Group: Offers a steric marker and a potential site for further oxidation or functionalization.

This combination makes this compound a highly sought-after intermediate. Its significance is underscored by its use as a key building block in the synthesis of Baloxavir marboxil, a selective inhibitor of influenza virus cap-dependent endonuclease.[5]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 847502-81-2 | [1][6] |

| Molecular Formula | C₇H₅BrF₂ | [7] |

| Molecular Weight | 207.02 g/mol | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [7] |

| Boiling Point | 182.7 ± 35.0 °C (Predicted) | [1] |

| Density | 1.588 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5065-1.5125 @ 20°C | [7] |

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is the primary reactive site for transformation, making this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These methods form the bedrock of modern synthetic chemistry due to their reliability, functional group tolerance, and broad scope.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or its ester derivative.[8] For this compound, this reaction enables the introduction of a wide range of aryl or heteroaryl substituents.

Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. A typical catalyst system involves a palladium(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) precatalyst like PdCl₂(dppf)·CH₂Cl₂ with a phosphine ligand.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a borate complex.[8] A mixture of an organic solvent (like toluene or DME) and water is often used to dissolve both the organic substrate and the inorganic base.[10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 207 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).

-

Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is exceptionally valuable for creating precursors to various heterocyclic compounds and for applications in materials science. The products derived from this compound are key intermediates for building complex molecular architectures.

Causality of Experimental Design: The classical Sonogashira reaction employs a dual-catalyst system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate.[12] An amine base, such as triethylamine or diisopropylamine, serves as both the base and, often, the solvent. Modern protocols sometimes use copper-free conditions to avoid homocoupling of the alkyne, often requiring specialized ligands.[13]

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

-

Vessel Preparation: In a sealed tube under an inert atmosphere, dissolve this compound (1.0 mmol, 207 mg) in triethylamine (5 mL).

-

Reagent Addition: Add phenylacetylene (1.1 mmol, 112 mg, 121 µL).

-